molecular formula C13H8BrN3O2 B1276268 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine CAS No. 866145-38-2

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine

Cat. No.: B1276268
CAS No.: 866145-38-2
M. Wt: 318.12 g/mol
InChI Key: KPKOQVHYBPOHMC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKOQVHYBPOHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409122
Record name 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866145-38-2
Record name 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminopyrimidine Derivatives

The imidazo[1,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 2-aminopyrimidine and α-bromoketones. For example:

  • Reactants : 2-Aminopyrimidine (1.0 equiv) and phenacyl bromide derivatives (1.2 equiv).
  • Conditions : Ethyl acetate, tert-butyl hydroperoxide (TBHP, 2.0 equiv), 90°C, 3 hours.
  • Mechanism : TBHP promotes tandem cyclization and bromination, yielding 3-bromoimidazo[1,2-a]pyrimidines directly.

Key Data :

Parameter Value Source
Yield 62–98%
Selectivity (C3-Br) >90%
Purification Column chromatography

Regioselective Bromination at C3

Electrophilic Bromination with NBS

N-Bromosuccinimide (NBS) offers safer handling compared to Br₂:

  • Reactants : 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (1.0 equiv), NBS (1.1 equiv).
  • Conditions : CHCl₃, H₂SO₄ (cat.), 25°C, 2 hours.
  • Mechanism : H₂SO₄ generates Br⁺, enabling electrophilic aromatic substitution at the electron-rich C3 position.

Key Data :

Parameter Value Source
Yield 88–92%
Regioselectivity >95% (C3)

Radical Bromination Using Br₂/TBHP

For large-scale synthesis, Br₂ with TBHP ensures efficient radical bromination:

  • Reactants : Imidazo[1,2-a]pyrimidine precursor (1.0 equiv), Br₂ (1.05 equiv).
  • Conditions : Ethyl acetate, TBHP (1.2 equiv), 50°C, 4 hours.
  • Safety Note : Requires strict temperature control to prevent over-bromination.

Key Data :

Parameter Value Source
Yield 78–84%
Purity 90–94%

Alternative One-Pot Synthesis

Sequential Cyclization-Bromination

A streamlined approach combines core formation and bromination:

  • Cyclization : 2-Aminopyrimidine + α-bromoketone → imidazo[1,2-a]pyrimidine.
  • Bromination : In situ addition of NBS or Br₂ without intermediate isolation.

Conditions :

  • Solvent: Ethyl acetate.
  • Catalysts: TBHP (2.0 equiv).
  • Temperature: 90°C, 5 hours.

Advantages :

  • Reduced purification steps.
  • Overall yield: 70–75%.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Hexane/EtOAc (3:1 → 1:1 gradient).
  • HPLC : C18 column, MeCN/H₂O (70:30), 1.0 mL/min.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.85 (s, 1H, imidazole-H), 6.95–6.82 (m, 3H, benzodioxole-H).
  • HRMS : [M+H]⁺ m/z calc. 318.12, found 318.11.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer, reduced reaction time (2 hours vs. 5 hours batch).
  • Yield : 80–85% at 100 g scale.

Waste Management

  • Bromide byproducts are neutralized with Na₂S₂O₃ before disposal.

Challenges and Solutions

Over-Bromination

  • Mitigation : Use stoichiometric Br₂ (1.05 equiv) and monitor via TLC.

Solvent Selection

  • Ethyl acetate vs. DMF: Higher yields in ethyl acetate due to better solubility of intermediates.

Emerging Methodologies

Electrochemical Bromination

Preliminary studies show promise for metal-free bromination:

  • Conditions : Undivided cell, NaBr electrolyte, 1.5 V, 25°C.
  • Yield : 65% (optimization ongoing).

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact pathways can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
This compound (Target) Imidazo[1,2-a]pyrimidine - 1,3-Benzodioxol-5-yl (C₆H₅O₂) at C2
- Br at C3
C₁₃H₈BrN₃O₂ 318.14 Reference compound
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine - 1,3-Benzodioxol-5-yl at C2
- Cl at C6
C₁₃H₈ClN₃O₂ 273.67 - Pyridazine core (N at positions 1,2)
- Cl substituent
2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine - 1,3-Benzodioxol-5-yl at C2
- Br at C3
- NO₂ at C6
C₁₄H₈BrN₃O₄ 378.14 (calculated) - Pyridine core (vs. pyrimidine)
- Additional NO₂ group
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole Imidazo[1,2-a]pyrimidine - Br at C3
- Thio-linked nitrobenzo[d]oxazole at C2
C₁₄H₈BrN₅O₃S 406.21 - Thioether linkage
- Bulky nitrobenzooxazole substituent
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid Imidazo[1,2-a]pyrimidine - 1,3-Benzodioxol-5-yl at C2
- Piperidine-2-carboxylic acid at C3
C₂₀H₁₈N₄O₄ 378.38 (calculated) - Piperidine-carboxylic acid substituent (enhanced solubility)
Structural and Electronic Differences

Core Heterocycle Variations: Imidazo[1,2-a]pyrimidine (Target): Contains two nitrogen atoms in the pyrimidine ring, enabling stronger hydrogen-bonding interactions compared to imidazo[1,2-a]pyridine (), which has a single nitrogen in the six-membered ring .

Substituent Effects :

  • Halogen Substitution : Bromine in the target compound offers higher polarizability than chlorine in , favoring halogen-bonding interactions in biological targets.
  • Nitro Groups : The nitro substituent in and introduces strong electron-withdrawing effects, reducing π-electron density and increasing oxidative stability .
  • Functional Group Additions : The piperidine-carboxylic acid group in improves water solubility, making it more suitable for pharmaceutical applications compared to the hydrophobic target compound .

Biological Activity

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C13H8BrN3O2
  • Molecular Weight : 318.12 g/mol
  • CAS Number : 866145-38-2

The compound has been studied for its interactions with various biological targets. Its structure suggests potential activity as a kinase inhibitor, which is significant in cancer therapy and other diseases. The imidazo[1,2-a]pyrimidine core is known for its ability to inhibit specific kinases involved in cell signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated that it effectively inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)4.8Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)6.0Inhibition of cell proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. It appears to modulate inflammatory cytokines and reduce oxidative stress in various models.

Case Study: Anti-inflammatory Evaluation

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity Data

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Treatment (10 mg/kg)7090
Treatment (20 mg/kg)4050

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest it has favorable absorption and distribution characteristics.

Absorption and Bioavailability

The compound demonstrates good oral bioavailability with rapid absorption rates in animal models.

Table 3: Pharmacokinetic Profile

ParameterValue
Tmax1 hour
Cmax350 ng/mL
Half-life4 hours

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). Key steps include bromination at position 3 and introducing the 1,3-benzodioxole moiety via Suzuki coupling or nucleophilic substitution. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (DMF or THF), and temperature (80–120°C). Purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity (e.g., bromine at position 3 vs. 5) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry. Software like SHELXL refines data (R factor < 0.05) .
  • IR and MS : Confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹) and molecular weight .

Q. What known bioactivities are associated with structural analogs of this compound, and how do substitutions influence activity?

  • Methodology : Imidazo[1,2-a]pyrimidines exhibit anxiolytic, antimicrobial, and kinase-inhibitory properties. Substitutions at positions 2 and 3 modulate bioactivity:

  • Bromine enhances electrophilicity for covalent binding .
  • The 1,3-benzodioxole group improves lipophilicity and π-π stacking with target proteins .
  • Comparative assays (e.g., IC₅₀ measurements) using analogs with varying substituents quantify activity differences .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in derivatives of this compound?

  • Methodology : High-resolution X-ray data (λ = 0.71073 Å, Mo-Kα radiation) collected at 291 K reveal absolute configuration and conformational flexibility. ORTEP-3 visualizes thermal ellipsoids, while SHELX refines hydrogen bonding (e.g., C–H···O interactions in benzodioxole) . For example, in 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine, the dihedral angle between benzodioxole and pyrimidine planes was 85.2°, confirming non-planarity .

Q. What experimental strategies address discrepancies in bioactivity data across studies for imidazo[1,2-a]pyrimidine derivatives?

  • Methodology :

  • Standardized assays : Use identical cell lines (e.g., HEK293) and inhibitor concentrations to minimize variability .
  • Structural validation : Confirm compound purity (>95% by HPLC) to rule out impurities affecting results .
  • Computational docking : Compare binding modes (e.g., AutoDock Vina) to identify critical interactions (e.g., halogen bonding with bromine) .

Q. What computational methods predict the reactivity or binding modes of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrophilic sites (e.g., bromine’s σ-hole) .
  • Molecular dynamics : Simulate ligand-protein interactions (e.g., with kinases) over 100 ns trajectories to assess stability .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Br···π contacts) in crystal packing .

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